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Compound of Interest

Compound Name: 2-Bromo-3'-chloropropiophenone

Cat. No.: B015139 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for 2-Bromo-3'-
chloropropiophenone against its structural alternatives, 3'-chloropropiophenone and 2-

bromopropiophenone. Through a detailed analysis of ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry data, we demonstrate a clear methodology for the unambiguous structural

confirmation of the target compound.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Bromo-3'-
chloropropiophenone and its related compounds. This side-by-side comparison highlights the

distinct spectral features crucial for structural elucidation.

Table 1: ¹H NMR Spectroscopic Data (Predicted/Typical, Solvent: CDCl₃)
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Compound
Aromatic
Protons (ppm)

Methine
Proton (-CHBr)
(ppm)

Methylene
Protons (-
CH₂-) (ppm)

Methyl
Protons (-CH₃)
(ppm)

2-Bromo-3'-

chloropropiophen

one

7.40 - 8.00 (m,

4H)
~5.3 (q, 1H) - ~1.9 (d, 3H)

3'-

Chloropropiophe

none

7.40 - 7.92 (m,

4H)[1]
- 2.97 (q, 2H)[1] 1.22 (t, 3H)[1]

2-

Bromopropiophe

none

7.40 - 8.10 (m,

5H)
~5.3 (q, 1H) - ~1.9 (d, 3H)

Table 2: ¹³C NMR Spectroscopic Data (Predicted/Typical, Solvent: CDCl₃)

Compound

Carbonyl
Carbon
(C=O)
(ppm)

Aromatic
Carbons
(ppm)

Methine
Carbon (-
CHBr)
(ppm)

Methylene
Carbon (-
CH₂-) (ppm)

Methyl
Carbon (-
CH₃) (ppm)

2-Bromo-3'-

chloropropiop

henone

~195 ~126 - 138 ~40 - ~20

3'-

Chloropropio

phenone

~200 ~126 - 138 - ~32 ~8

2-

Bromopropio

phenone

~196 ~128 - 137 ~40 - ~20

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions, cm⁻¹)
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Compound
C=O
Stretch

C-H
(Aromatic)

C-H
(Aliphatic)

C-Br
Stretch

C-Cl Stretch

2-Bromo-3'-

chloropropiop

henone

~1705 ~3000-3100 ~2850-3000 ~500-600 ~680-840

3'-

Chloropropio

phenone

~1685 ~3000-3100 ~2850-3000 - ~680-840

2-

Bromopropio

phenone

~1690 ~3000-3100 ~2850-3000 ~500-600 -

Table 4: Mass Spectrometry Data (Key Fragments, m/z)

Compoun
d

Molecular
Ion (M⁺)

[M-Br]⁺ [M-Cl]⁺
[C₆H₄ClC
O]⁺

[C₆H₅CO]
⁺

[CH₃CHBr
]⁺

2-Bromo-

3'-

chloropropi

ophenone

246/248/25

0
167/169 211/213 139/141 - 106/108

3'-

Chloroprop

iopiopheno

ne

168/170 - 133 139/141 - -

2-

Bromoprop

iophenone

212/214 133 - - 105 106/108

Experimental Protocols
Standard procedures for obtaining the spectroscopic data are outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b015139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32

scans.

¹³C NMR Acquisition: Acquire the spectrum on the same spectrometer. Typical parameters

include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of

scans (often several hundred to thousands) to achieve a good signal-to-noise ratio. Proton

decoupling is applied to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film can be prepared between two sodium

chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is

prepared by grinding a small amount of the sample with KBr powder and pressing it into a

transparent disk.

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the

empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) for volatile compounds or by direct infusion.

Ionization: Electron Impact (EI) ionization is a common method, where the sample is

bombarded with a high-energy electron beam (typically 70 eV).

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The abundance of each ion is recorded, generating a mass spectrum.
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Structure Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 2-Bromo-
3'-chloropropiophenone using the discussed spectroscopic methods.

Initial Analysis

Spectroscopic Techniques Data Interpretation

Comparative Analysis Conclusion

Proposed Structure:
2-Bromo-3'-chloropropiophenone

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy

Mass Spectrometry

Identify spin systems,
chemical shifts,

and carbon skeleton

Identify functional groups
(C=O, C-Br, C-Cl)

Determine molecular weight
and fragmentation pattern

Compare experimental data
with alternatives Structure Confirmed

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Structure Confirmation.

Interpretation and Conclusion
The combined spectroscopic data provides a definitive fingerprint for 2-Bromo-3'-
chloropropiophenone.

¹H NMR: The presence of a quartet around 5.3 ppm and a doublet around 1.9 ppm is

characteristic of the -CHBr-CH₃ moiety, distinguishing it from 3'-chloropropiophenone which

shows a quartet and a triplet for the -CH₂-CH₃ group. The aromatic region helps confirm the

substitution pattern.
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¹³C NMR: The chemical shift of the carbonyl carbon and the presence of a methine carbon

signal around 40 ppm are key indicators for the α-bromination, setting it apart from 3'-

chloropropiophenone.

IR Spectroscopy: The carbonyl (C=O) stretching frequency for an α-haloketone is typically

observed at a higher wavenumber compared to its non-halogenated counterpart due to the

inductive effect of the halogen. This, along with the presence of C-Br and C-Cl stretching

bands, supports the proposed structure.

Mass Spectrometry: The mass spectrum shows a characteristic isotopic pattern for the

molecular ion due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and

³⁷Cl) isotopes. The fragmentation pattern, including the loss of Br and the presence of the 3-

chlorobenzoyl cation, further corroborates the structure.

By systematically comparing the experimental data with that of the potential alternatives,

researchers can confidently confirm the synthesis and purity of 2-Bromo-3'-
chloropropiophenone, a crucial intermediate in various synthetic pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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